![molecular formula C28H30N6O3 B2612870 8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-36-3](/img/no-structure.png)
8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Phosphodiesterase Inhibition
The compound has been explored for its affinity towards serotonin (5-HT) receptors and phosphodiesterase (PDE) inhibition. It exhibits potent ligand activity for 5-HT1A receptors, suggesting potential applications in the development of anxiolytic and antidepressant agents. The compound's effects on PDE4B and PDE10A inhibitors have also been identified, indicating its relevance in studying neurological and psychiatric disorders. The synthesis and pharmacological evaluation of related imidazo[2,1-f]purine-2,4-dione derivatives have highlighted their significant anxiolytic-like activity and comparable antidepressant effects to established medications in preclinical models (Zagórska et al., 2009); (Zagórska et al., 2016).
Structure-Activity Relationship (SAR) Studies
SAR studies involving arylpiperazinylalkyl derivatives of purine-diones, including imidazo[2,1-f]purine-2,4-dione, have identified compounds with significant serotoninergic and dopaminergic receptor activity. These studies provide a foundation for the development of new therapeutic agents with antidepressant and anxiolytic-like activities. Molecular modeling has further elucidated the importance of substituents at specific positions for receptor affinity and selectivity, emphasizing the compound's role in advancing psychopharmacology research (Zagórska et al., 2015).
Antagonistic Activity on Adenosine Receptors
The compound's framework has contributed to the identification of potent and selective antagonists for the A3 adenosine receptor. These findings have significant implications for therapeutic strategies targeting cardiovascular and inflammatory diseases, demonstrating the compound's versatility in drug discovery across different therapeutic areas (Baraldi et al., 2005).
Anticancer Activity
Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research underscores the potential of imidazo[2,1-f]purine-2,4-dione derivatives in the development of new anticancer agents, expanding the compound's applicability to oncology (Liu et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 2-ethylphenyl, 2-morpholinoethyl, and phenyl groups.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "methyl 3-bromopropionate", "2-ethylphenylboronic acid", "2-morpholinoethanol", "phenylboronic acid", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-amino-6-chloropurine with methyl 3-bromopropionate and 2-morpholinoethanol in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Synthesis of 8-(2-morpholinoethyl)-1-methyl-3-(2-nitroethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reducing the nitro group of the product obtained in step 1 using palladium on carbon and hydrogen gas.", "Step 3: Synthesis of 8-(2-morpholinoethyl)-1-methyl-3-(2-bromoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting the product obtained in step 2 with ethyl 2-bromoacetate in the presence of potassium carbonate in tetrahydrofuran.", "Step 4: Synthesis of 8-(2-ethylphenyl)-1-methyl-3-(2-bromoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting the product obtained in step 3 with 2-ethylphenylboronic acid in the presence of palladium acetate and tri(o-tolyl)phosphine in tetrahydrofuran.", "Step 5: Synthesis of 8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting the product obtained in step 4 with phenylboronic acid in the presence of palladium acetate and tri(o-tolyl)phosphine in tetrahydrofuran.", "Step 6: Purification of the final product by recrystallization from diethyl ether and water." ] } | |
CAS-Nummer |
896294-36-3 |
Molekularformel |
C28H30N6O3 |
Molekulargewicht |
498.587 |
IUPAC-Name |
6-(2-ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C28H30N6O3/c1-3-20-9-7-8-12-22(20)34-23(21-10-5-4-6-11-21)19-33-24-25(29-27(33)34)30(2)28(36)32(26(24)35)14-13-31-15-17-37-18-16-31/h4-12,19H,3,13-18H2,1-2H3 |
InChI-Schlüssel |
AVCNREUNFVOMSD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)
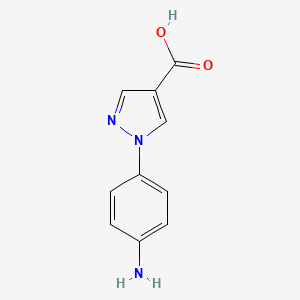
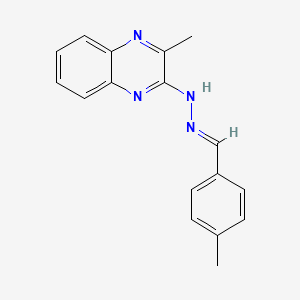

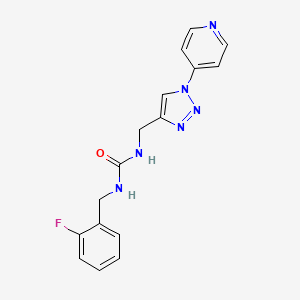
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2612794.png)

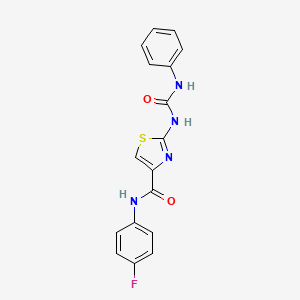
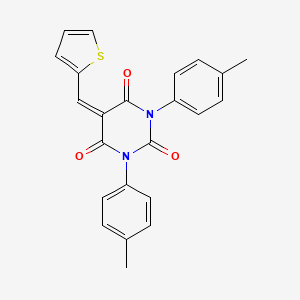
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2612800.png)
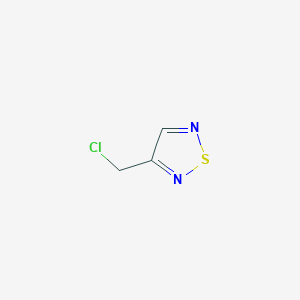
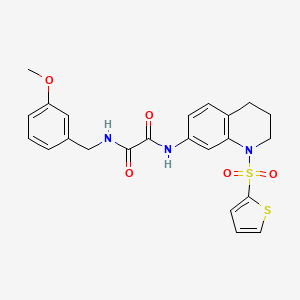
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612809.png)
![ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2612810.png)
